Superior Growth Inhibition Potency Compared to Structural Analogs Frondoside B and C
Frondoside A demonstrates significantly higher potency in inhibiting pancreatic cancer cell growth compared to its close structural analogs, Frondoside B and Frondoside C, as well as the aglycone core [1].
| Evidence Dimension | Growth Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | ~1 µM |
| Comparator Or Baseline | Frondoside B (~2.5 µM); Frondoside C (no effect); Aglycone (no effect) |
| Quantified Difference | ~2.5-fold more potent than Frondoside B; Frondoside C and aglycone show no activity |
| Conditions | Human pancreatic cancer cells (AsPC-1, S2013); MTS assay; 72-hour treatment |
Why This Matters
This direct comparison confirms that minor structural variations (glycosylation pattern) lead to a complete loss or significant reduction in bioactivity, establishing Frondoside A as the only viable member of this family for pancreatic cancer research applications.
- [1] Al Shemaili, J., Parekh, K.A., Newman, R.A., et al. (2016). Pharmacokinetics in Mouse and Comparative Effects of Frondosides in Pancreatic Cancer. Marine Drugs, 14(6), 115. View Source
